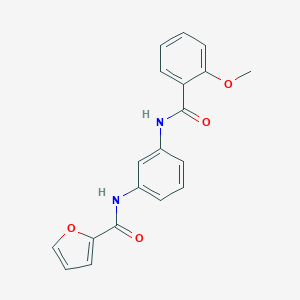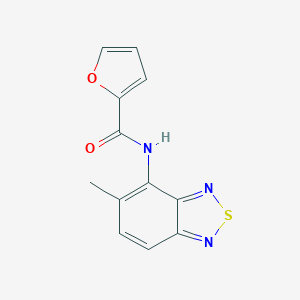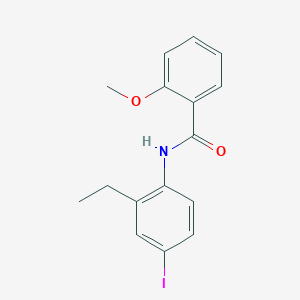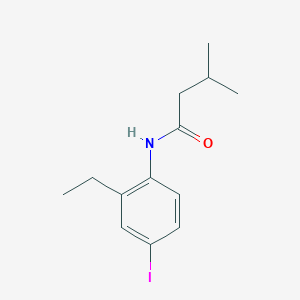
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD173074, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Pfizer in the 1990s as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mécanisme D'action
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide exerts its biological effects by selectively inhibiting the activity of FGFR tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to exhibit potent anti-tumor activity in preclinical models of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are crucial for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a highly selective and potent inhibitor of FGFR tyrosine kinase, which makes it an attractive tool for studying the role of FGFR signaling in various biological processes. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects and toxicity.
Orientations Futures
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various cancers. Future research directions may include the development of more specific and potent FGFR inhibitors, as well as the exploration of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to elucidate the role of FGFR signaling in other diseases, such as cardiovascular diseases and neurological disorders.
Méthodes De Synthèse
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitrobenzenesulfonamide with pyridine-3-methanol, followed by reduction and subsequent reaction with methyl iodide. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting FGFR signaling pathways, which are frequently dysregulated in cancer cells.
Propriétés
Formule moléculaire |
C13H12Cl2N2O2S |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
Clé InChI |
IKXVVFGLNPQGJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)




